![molecular formula C27H29N3O8 B280562 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280562.png)
3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as compound 1, is a novel pyridine-based compound that has been synthesized and studied for its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, as well as to induce apoptosis in cancer cells. In addition, 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 has been found to inhibit the production of pro-inflammatory cytokines and to reduce the activation of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
Compound 1 has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and scavenging of free radicals. In addition, it has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further therapeutic development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 is its relatively simple synthesis method, which allows for the production of high yields of pure 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. In addition, its low toxicity and promising therapeutic potential make it a valuable 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate for further study. However, one limitation of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. In addition, further studies are needed to fully understand the mechanism of action of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 and its potential therapeutic applications. Other future directions may include the development of novel drug delivery systems to improve the bioavailability of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 in vivo, as well as the evaluation of its efficacy in animal models of cancer and inflammation.
Synthesemethoden
The synthesis of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 involves the reaction of 2,6-dimethyl-3,5-dicarbethoxy-4-bromo-pyridine with 2-nitrophenylacetonitrile in the presence of potassium carbonate. The resulting product is then reacted with 4-(acetylamino)phenol and ethylene oxide to yield 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1. The synthesis method has been optimized to produce high yields of pure 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anticancer, anti-inflammatory, and antioxidant properties. In vitro studies have shown that 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 has been found to reduce inflammation in animal models of arthritis and to scavenge free radicals in vitro.
Eigenschaften
Molekularformel |
C27H29N3O8 |
|---|---|
Molekulargewicht |
523.5 g/mol |
IUPAC-Name |
5-O-[2-(4-acetamidophenoxy)ethyl] 3-O-ethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H29N3O8/c1-5-36-26(32)23-16(2)28-17(3)24(25(23)21-8-6-7-9-22(21)30(34)35)27(33)38-15-14-37-20-12-10-19(11-13-20)29-18(4)31/h6-13,25,28H,5,14-15H2,1-4H3,(H,29,31) |
InChI-Schlüssel |
YZQBQEHPYCWTAZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC3=CC=C(C=C3)NC(=O)C)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC3=CC=C(C=C3)NC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



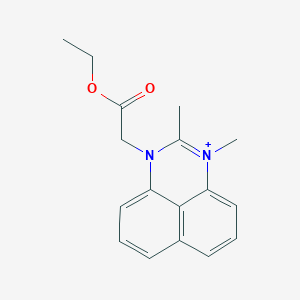
![2-Phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B280480.png)
![2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280482.png)
![12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium](/img/structure/B280484.png)
![11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium](/img/structure/B280485.png)
![3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280487.png)
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)

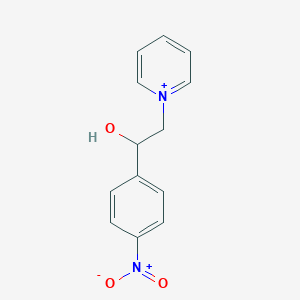
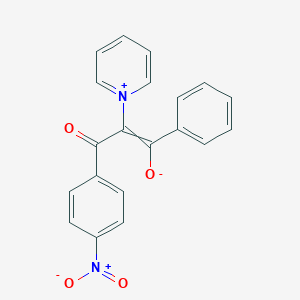
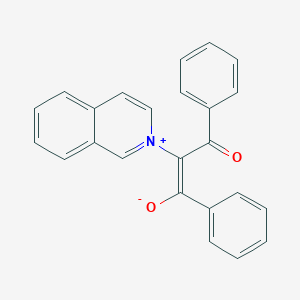
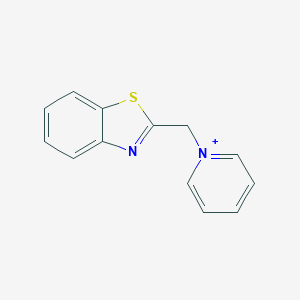
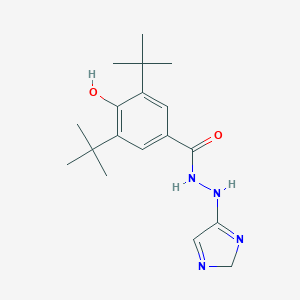
![2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280502.png)